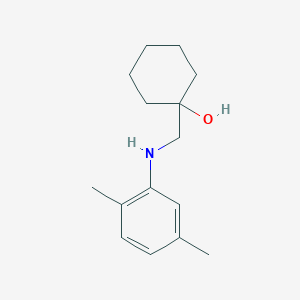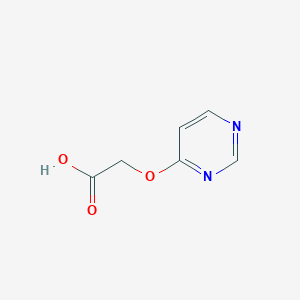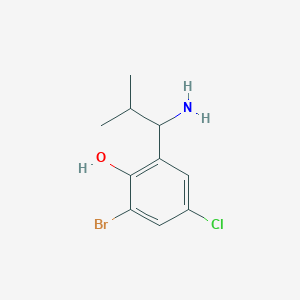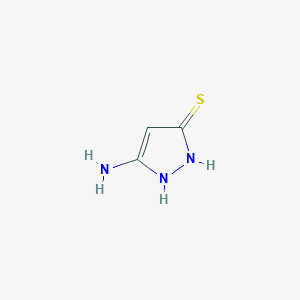
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide: is a complex organic compound that belongs to the class of azaphosphinanes This compound is characterized by the presence of a tert-butyl group, a formylphenyl group, and an azaphosphinane ring structure
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azaphosphinane ring: This can be achieved through the reaction of appropriate amines with phosphorus trichloride, followed by oxidation.
Introduction of the formyl group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Attachment of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The azaphosphinane ring structure may also interact with specific binding sites, affecting the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 4-(4-formylphenyl)-1,4-azaphosphinane-1-carboxylate 4-oxide include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
The uniqueness of this compound lies in its specific structural features, such as the combination of the formyl group and the azaphosphinane ring, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H22NO4P |
|---|---|
Molekulargewicht |
323.32 g/mol |
IUPAC-Name |
tert-butyl 4-(4-formylphenyl)-4-oxo-1,4λ5-azaphosphinane-1-carboxylate |
InChI |
InChI=1S/C16H22NO4P/c1-16(2,3)21-15(19)17-8-10-22(20,11-9-17)14-6-4-13(12-18)5-7-14/h4-7,12H,8-11H2,1-3H3 |
InChI-Schlüssel |
WULFPZZPLIOCQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCP(=O)(CC1)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13341865.png)





![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)

